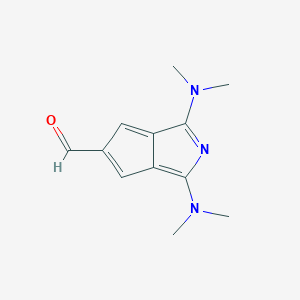

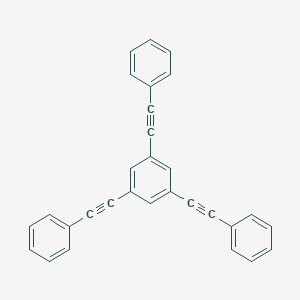

1,3,5-Tris(phenylethynyl)benzene

説明

Synthesis Analysis

The synthesis of 1,3,5-Tris(phenylethynyl)benzene involves palladium-catalyzed alkynylations and cobalt-catalyzed cycloadditions, illustrating advanced strategies in organic synthesis for creating complex molecular architectures with precise control over the molecular structure (Diercks & Vollhardt, 1986).

Molecular Structure Analysis

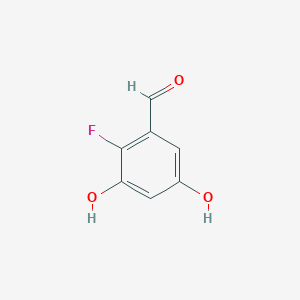

The molecular structure of 1,3,5-Tris(phenylethynyl)benzene has been extensively studied through crystallography, revealing a propeller-like conformation. This structure highlights the importance of the spatial arrangement of acetylenic groups for potential chemical reactions and the packing of molecules in crystals (Lindeman et al., 1994).

Chemical Reactions and Properties

This compound's chemical reactivity has been demonstrated in various synthesis processes, including its role as a monomer for cross-linked polymers. Its acetylenic groups facilitate cyclotrimerization reactions, showcasing its versatility in forming complex polymeric structures (Lindeman et al., 1993).

Physical Properties Analysis

Studies on 1,3,5-Tris(phenylethynyl)benzene and its derivatives have explored their solid-state structures, revealing insights into intermolecular interactions, such as H⋅⋅⋅F contacts and aryl-aryl interactions. These investigations contribute to understanding the compound's melting point behavior and its implications for materials science (Weddeling et al., 2021).

科学的研究の応用

Crystal Structure and Molecular Interactions:

- The crystal structure of 1,3,5-Tris(4-(phenylethynyl)phenyl)benzene has been investigated, revealing its potential as a model for polyphenylene structures. It demonstrates close arrangement of acetylene groups which is favorable for topochemical interactions, but its conformational rigidity limits optimal adjustment of reactive sites (Lindeman et al., 1994).

Co-Crystal Formation and Fluorination Patterns:

- Co-crystallization experiments and fluorination patterns of rigid 1,3,5-Tris(phenylethynyl)benzenes have been studied, showing the influence of intermolecular interactions and fluorine contacts on co-crystal structures and melting points (Weddeling et al., 2021).

Selective Sensing and Capture of Picric Acid:

- A fluorescent chemo-sensor based on 1,3,5-Tris(4′-(N,N-dimethylamino)phenyl)benzene has been synthesized, showing high selectivity and fluorescence quenching in the presence of picric acid. This demonstrates its potential as a selective sensor for picric acid with a low detection limit (Vishnoi et al., 2015).

Catalytic Applications:

- 1,3,5-Tris(hydrogensulfato) Benzene has been used as an efficient catalyst for the synthesis of certain derivatives, showing advantages like excellent yields and eco-friendly reaction conditions (Karimi-Jaberi et al., 2012).

Antioxidation Behavior:

- The antioxidation behavior of 1,3,5-Tris(phenylamino) benzene and its derivatives has been evaluated, with findings suggesting better antioxidation ability at elevated temperatures compared to commercial antioxidants (Changqing et al., 2016).

Electrochemical Properties and Polymer Formation:

- Novel 1,3,5-Tris(oligothienyl)benzenes have been synthesized for developing two- or three-dimensional conducting polymers, demonstrating their electrochemical behavior and potential applications in this area (Chérioux & Guyard, 2001).

Excited-State Structure and Dynamics:

- The excited-state structure and dynamics of 1,3,5-Tris(phenylethynyl)benzene have been studied through spectroscopy, revealing insights into its nonplanar structure and relaxation processes in excited states (Nomoto et al., 2007).

将来の方向性

The future directions for research on 1,3,5-Tris(phenylethynyl)benzene could include further exploration of its potential applications in the synthesis of conductive polymers and the construction of coordination polymers . Additionally, more research could be done to fully understand its physical and chemical properties, as well as its safety and hazards.

特性

IUPAC Name |

1,3,5-tris(2-phenylethynyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H18/c1-4-10-25(11-5-1)16-19-28-22-29(20-17-26-12-6-2-7-13-26)24-30(23-28)21-18-27-14-8-3-9-15-27/h1-15,22-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUOGUVUAZGQYFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC(=CC(=C2)C#CC3=CC=CC=C3)C#CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40572791 | |

| Record name | 1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tribenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-Tris(phenylethynyl)benzene | |

CAS RN |

118688-56-5 | |

| Record name | 1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tribenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione](/img/structure/B53694.png)